1-Benzyl-3,3-dimethylpyrrolidine
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Overview
Description
1-Benzyl-3,3-dimethylpyrrolidine is a chemical compound with the molecular formula C13H19N It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyl-3,3-dimethylpyrrolidine can be synthesized through several methods. One common approach involves the alkylation of 3,3-dimethylpyrrolidine with benzyl chloride under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the pyrrolidine ring, facilitating the nucleophilic attack on the benzyl chloride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-3,3-dimethylpyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound to its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group, where the benzyl moiety can be replaced with other functional groups using appropriate nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Various nucleophiles such as amines, thiols, or halides.
Major Products Formed:
Oxidation: N-oxides, hydroxylated derivatives.
Reduction: Reduced pyrrolidine derivatives.
Substitution: Substituted benzyl derivatives.
Scientific Research Applications
1-Benzyl-3,3-dimethylpyrrolidine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in receptor binding studies.
Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 1-Benzyl-3,3-dimethylpyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl group can enhance the compound’s binding affinity to these targets, while the pyrrolidine ring provides structural stability. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-Benzylpyrrolidine: Lacks the dimethyl groups, which can affect its reactivity and binding properties.
3,3-Dimethylpyrrolidine: Lacks the benzyl group, which can reduce its binding affinity to certain targets.
N-Benzylpiperidine: A six-membered ring analog with different steric and electronic properties.
Uniqueness: 1-Benzyl-3,3-dimethylpyrrolidine is unique due to the presence of both the benzyl and dimethyl groups, which confer specific chemical and biological properties. These groups can enhance the compound’s stability, reactivity, and binding affinity, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
1-benzyl-3,3-dimethylpyrrolidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N/c1-13(2)8-9-14(11-13)10-12-6-4-3-5-7-12/h3-7H,8-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMUVPHHVRZXMTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(C1)CC2=CC=CC=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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